2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
This compound belongs to the pyranobenzothiazine class, characterized by a fused pyrano-benzothiazine core with a nitrile group at position 3 and sulfone groups at positions 5 and 3. Key structural features include:
- Nitrile moiety: May contribute to hydrogen bonding or dipole interactions in enzyme binding pockets.
Synthesis likely follows a multicomponent reaction (MCR) pathway similar to related compounds, involving condensation of benzothiazine precursors with aldehydes and malononitrile .
Properties
IUPAC Name |
2-amino-4-(5-bromo-2-fluorophenyl)-6-[(3-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19BrFN3O3S/c1-15-5-4-6-16(11-15)14-31-22-8-3-2-7-18(22)24-25(35(31,32)33)23(20(13-29)26(30)34-24)19-12-17(27)9-10-21(19)28/h2-12,23H,14,30H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHPUSBUADKRFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=C(C=CC(=C5)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19BrFN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 455.36 g/mol. Its complex structure includes multiple functional groups that contribute to its biological activity.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives containing benzothiazine and pyran rings have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in tumor growth. A study found that certain benzothiazine derivatives effectively inhibited the proliferation of cancer cells by inducing apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins .
Table 1: Antitumor Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Benzothiazine Derivative A | HeLa | 15 | Apoptosis induction |
| Pyran Derivative B | MCF-7 | 20 | Bcl-2 modulation |
| Target Compound | A549 | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of the target compound may be attributed to its ability to inhibit pro-inflammatory cytokines. Compounds with similar structural motifs have been reported to downregulate TNF-alpha and IL-6 levels in vitro. This activity is crucial in diseases characterized by chronic inflammation .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties against a range of bacterial strains. The presence of halogen atoms (bromine and fluorine) in its structure may enhance its interaction with microbial cell membranes, leading to increased permeability and cell death .
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective |
| Escherichia coli | 64 µg/mL | Moderate |
| Candida albicans | 128 µg/mL | Weak |
Case Studies
- Antitumor Efficacy : In a study involving a series of benzothiazine derivatives, one compound similar to the target was tested against lung cancer cells (A549). It demonstrated an IC50 value lower than that of standard chemotherapeutic agents, indicating promising antitumor activity.
- Anti-inflammatory Mechanism : Another study examined the effect of a related compound on RAW264.7 macrophages stimulated with lipopolysaccharide (LPS). The compound significantly reduced nitric oxide production and suppressed the expression of COX-2 and iNOS, suggesting a potent anti-inflammatory mechanism.
Scientific Research Applications
Anticancer Activity
Research indicates that benzothiazine derivatives exhibit notable anticancer properties . The compound has demonstrated significant antiproliferative effects against various cancer cell lines. Mechanisms of action include:
- Induction of Apoptosis : Studies have shown that similar compounds can induce apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : The compound has been observed to halt cell cycle progression in certain cancer types.
Case Study : A derivative of this compound exhibited potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis via the mitochondrial pathway .
Antimicrobial Properties
The compound also displays antimicrobial activity , effective against both bacterial and fungal strains. The incorporation of fluorine in the structure is associated with enhanced bioactivity.
Case Study : Related compounds have shown significant in vitro activity against Acanthamoeba castellanii, suggesting potential for treating amoebic infections .
Anti-inflammatory Effects
Benzothiazine derivatives have been investigated for their anti-inflammatory properties . They inhibit pro-inflammatory cytokines and enzymes such as COX-2.
Research Finding : A structurally similar compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent .
Data Table: Biological Activities of Related Compounds
| Activity Type | Compound Structure | Observed Effect | Reference |
|---|---|---|---|
| Anticancer | Similar benzothiazine derivative | Induces apoptosis in breast cancer cells | |
| Antimicrobial | Related benzothiazine | Effective against Acanthamoeba castellanii | |
| Anti-inflammatory | Structurally analogous compound | Reduces inflammation markers |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
- Substituent Effects on MAO Selectivity : The benzyl group (e.g., in 6-benzyl analogs) correlates with MAO-A selectivity, while smaller groups like methyl favor MAO-B inhibition . The target compound’s 3-methylbenzyl group may balance selectivity between isoforms.
- Halogen Impact: The 5-bromo-2-fluorophenyl group in the target compound likely enhances binding affinity compared to non-halogenated phenyl analogs, as halogens improve van der Waals interactions and metabolic stability .
Pyrano-Pyrazole and Thiazolo-Pyrimidine Derivatives
Table 2: Heterocyclic Analogues with Nitrile Moieties
Key Observations:
- Nitrile Positioning: In pyrano-pyrazoles (e.g., 3s), the nitrile at position 5 aligns with the pyrano-benzothiazine’s position 3, suggesting similar electronic effects but divergent steric environments.
- Synthetic Routes: Thiazolo-pyrimidines (e.g., 11b) are synthesized via condensation with aldehydes, differing from the MCR approach used for pyranobenzothiazines .
Brominated Analogues
Table 3: Bromine-Substituted Derivatives
Key Observations:
- Bromine vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
